molecular formula C12H14O4 B3052689 2-Methyl-2-phenethyl-malonic acid CAS No. 4371-01-1

2-Methyl-2-phenethyl-malonic acid

Cat. No.: B3052689
CAS No.: 4371-01-1
M. Wt: 222.24 g/mol
InChI Key: OLXGONJGVSASEW-UHFFFAOYSA-N
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Description

2-Methyl-2-phenethyl-malonic acid is an organic compound with the molecular formula C12H14O4 It is a derivative of malonic acid, featuring a phenethyl group and a methyl group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-phenethyl-malonic acid typically involves the malonic ester synthesis. This process includes the following steps:

    Deprotonation: A di-ester of malonic acid is deprotonated using a weak base, such as sodium ethoxide, to form an enolate.

    Alkylation: The enolate undergoes an S_N2 reaction with an alkyl halide, in this case, phenethyl bromide, to form a new C-C bond.

    Hydrolysis: The ester is hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.

    Decarboxylation: Heating the carboxylic acid results in decarboxylation, forming this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Bulk manufacturing often employs continuous flow reactors to optimize reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-phenethyl-malonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce phenethyl alcohol derivatives .

Scientific Research Applications

2-Methyl-2-phenethyl-malonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenethyl-malonic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or substrate for enzymes involved in metabolic pathways. For instance, it may inhibit enzymes that catalyze decarboxylation reactions, thereby affecting the metabolic flux of certain biochemical pathways .

Comparison with Similar Compounds

  • 2-Methylmalonic acid
  • 2-Ethylmalonic acid
  • 2-Phenylmalonic acid

Comparison: 2-Methyl-2-phenethyl-malonic acid is unique due to the presence of both a phenethyl group and a methyl group, which confer distinct chemical properties and reactivity. Compared to 2-Methylmalonic acid and 2-Ethylmalonic acid, the phenethyl group in this compound provides additional steric and electronic effects, influencing its reactivity and interactions in chemical reactions .

Properties

IUPAC Name

2-methyl-2-(2-phenylethyl)propanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-12(10(13)14,11(15)16)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXGONJGVSASEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70311514
Record name Methyl(2-phenylethyl)propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4371-01-1
Record name NSC243731
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243731
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl(2-phenylethyl)propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70311514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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